1-(2-fluorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylpiperidinyl group, and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzylamine with a suitable purine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
- 1-[(4-FLUOROBENZYL)PIPERIDIN-4-YL] [4-FLUOROPHENYL] METHANOL
- 1-[(3,4-DICHLOROBENZYL)PIPERIDIN-4-YL] [4-FLUOROPHENYL] METHANOL
- 1-[(4-BROMOBENZYL)PIPERIDIN-4-YL] [4-FLUOROPHENYL] METHANOL
Comparison: Compared to these similar compounds, 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE exhibits unique structural features that may confer distinct biological activities and chemical reactivity. The presence of the tetrahydropurine core and the specific substitution pattern contribute to its uniqueness and potential advantages in various applications.
Properties
Molecular Formula |
C20H24FN5O2 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C20H24FN5O2/c1-13-8-10-25(11-9-13)19-22-17-16(23(19)2)18(27)26(20(28)24(17)3)12-14-6-4-5-7-15(14)21/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
FSRPWKXOWRHODS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F |
Origin of Product |
United States |
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